![molecular formula C34H66O19 B1192367 Bis-PEG15-acid](/img/structure/B1192367.png)
Bis-PEG15-acid
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Overview
Description
Bis-PEG15-acid is a homobifunctional PEG derivative which will react with an amine-containing moiety in the presence of a coupling reagent. Bis PEGs can be used to modify proteins, peptides and other materials via amino or other acid reactive chemical groups. It can also be converted to N-hydroxysuccinimide active esters which can be widely used in bioconjugation.
Scientific Research Applications
Colloidal Stability in Nanocrystals
Bis-PEG15-acid derivatives are used to provide colloidal stability to semiconductor quantum dots and gold nanoparticles under extreme conditions. This application is crucial in bio-related studies where resistance to degradation at extreme pHs, high electrolyte concentrations, and thiol-rich environments is required (Stewart et al., 2010).
Synthesis of Bis-Phosphonomethyl Amino-Terminated PEG
Bis-PEG15-acid is involved in the synthesis of bis(phosphonomethyl)amino- and bis[(dimethoxyphosphoryl)methyl]amino-terminated poly(ethylene glycol) samples. These samples are prepared from commercially available PEG, showcasing the versatility and adaptability of PEG derivatives in chemical synthesis (Turrin, Hameau & Caminade, 2012).
Photoinitiated Optical Anisotropy
Bis-PEG15-acid forms part of linear-dendritic diblock copolymers used in the synthesis of new photoaddressable materials. These materials have applications in creating optical anisotropy, which is significant in the field of materials science and photonic technologies (Barrio et al., 2009).
Solid Support for Peptide Synthesis
A bis(2-sulfanylethyl)amino PEG-based resin enables the synthesis of large peptides using Fmoc-SPPS, demonstrating its usefulness in peptide chemistry and drug development (Boll et al., 2014).
properties
Product Name |
Bis-PEG15-acid |
---|---|
Molecular Formula |
C34H66O19 |
Molecular Weight |
778.88 |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C34H66O19/c35-33(36)1-3-39-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-32-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-40-4-2-34(37)38/h1-32H2,(H,35,36)(H,37,38) |
InChI Key |
KNRIWNYTOHJYRI-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bis-PEG15-acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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